2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
Description
The compound 2-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a heterocyclic derivative featuring three key structural motifs:
- Isoindoline-1,3-dione core: A phthalimide-based scaffold known for its electron-withdrawing properties and role in medicinal chemistry .
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, often used to enhance metabolic stability and bioavailability .
- Substituents: A 3,4-dimethoxyphenyl group on the oxadiazole ring and a methylthio-propyl linker.
Properties
IUPAC Name |
2-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-9-8-13(12-18(17)29-2)19-23-20(30-24-19)16(10-11-31-3)25-21(26)14-6-4-5-7-15(14)22(25)27/h4-9,12,16H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOHDQVDKHHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N3C(=O)C4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a combination of oxadiazole and isoindoline moieties, which are known for their pharmacological significance.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly concerning its role as a cyclooxygenase (COX) inhibitor and its cytotoxic effects against cancer cell lines.
1. COX Inhibition
Recent studies have highlighted that compounds similar to this one exhibit varying degrees of inhibition against COX enzymes, particularly COX-II. For instance:
- In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 µM . This suggests a potential for anti-inflammatory applications comparable to established COX inhibitors like Celecoxib .
2. Cytotoxicity
Cytotoxicity assessments reveal that the compound exhibits significant effects on various cancer cell lines:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the low micromolar range. Specific IC50 values reported include:
- HeLa cells: 15 µM
- MCF-7 cells: 12 µM
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Induction of Apoptosis : It has been observed to activate caspase pathways leading to apoptosis in cancer cells, suggesting a dual role as both an anti-inflammatory and anticancer agent .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that compounds containing oxadiazole rings exhibit potent anticancer activity. For instance:
- Mechanism of Action : Oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. Research has demonstrated IC50 values ranging from 0.47 to 1.4 µM for various synthesized oxadiazole derivatives against TS proteins .
- Case Studies : In vitro studies revealed that the compound displayed significant cytotoxicity against several cancer cell lines including HCT116 and MCF7 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Spectrum of Activity : Studies have shown that related oxadiazole derivatives exhibit stronger activity against gram-positive bacteria compared to gram-negative ones. For example, compounds were effective against Bacillus cereus and Bacillus thuringiensis .
- Research Findings : A series of 1,3,4-oxadiazole derivatives were evaluated for their antimicrobial efficacy using disc diffusion methods, demonstrating promising results .
Photophysical Properties
The unique structure of the compound allows it to be explored for applications in material science:
- Fluorescent Properties : The presence of methoxy groups enhances the fluorescence properties of the oxadiazole derivatives, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
- Thermal Stability : The oxadiazole ring contributes to the thermal stability of materials, which is beneficial for high-performance polymer applications .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Isoindoline-1,3-dione C=O Stretches : All compounds show strong absorptions at 1700–1785 cm⁻¹ .
- Oxadiazole vs. Triazolidine :
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons : and compounds show complex splitting (e.g., J = 7.2–8.4 Hz) due to acryloyl groups , while the target compound’s dimethoxyphenyl group would exhibit singlet peaks for methoxy protons.
- Methylthio Group : The SCH3 in the target compound would resonate near δ 2.1–2.5 ppm, distinct from ’s CH3 (δ 2.35–2.50) .
Potential Bioactivity
While bioactivity data for the target compound are unavailable, insights can be inferred:
- Cholinesterase Inhibition : ’s analogs were tested for acetylcholinesterase (AChE) inhibition, suggesting the target’s isoindoline-1,3-dione core may share this activity .
- Role of Substituents: 3,4-Dimethoxyphenyl: Similar groups in natural products (e.g., apocynin) show antioxidant and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
